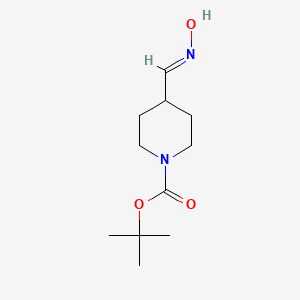

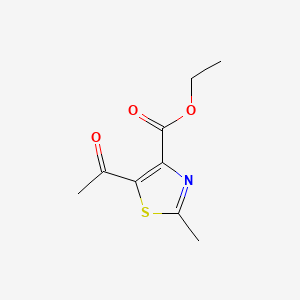

1-Boc-4-((Hydroxyimino)methyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Boc-4-((Hydroxyimino)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . They are also used as inhibitors for aspartic acid protease and Kinesin spindle protein .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous studies . For instance, a synthesis method of N-boc-4-hydroxypiperidine has been disclosed, which involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Mono-Boc-protected diamines are versatile building blocks for chemical synthesis .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : Studies have developed series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, showcasing the versatility of piperidine derivatives in synthesizing complex molecular structures with potential pharmaceutical applications (Matulevičiūtė et al., 2021).

- Asymmetric Synthesis : Research on lithiated N-Boc allylic and benzylic amines highlights the role of piperidine derivatives in asymmetric carbon-carbon bond formations, crucial for creating chiral molecules with high enantioselectivity, important in drug synthesis and natural product chemistry (Johnson et al., 2002).

Biological Studies

- Anti-inflammatory and Antioxidant Properties : Derivatives of 4-hydroxy-piperidine, including those related to 1-Boc-4-((Hydroxyimino)methyl)piperidine, have been synthesized and tested for anti-inflammatory and antioxidant activities, indicating their potential therapeutic applications (Geronikaki et al., 2003).

- Enantioselective Deprotonation Studies : Experimental and computational studies on the enantioselective deprotonation of N-Boc-piperidine provide insights into the stereochemical aspects of molecule formation, important for understanding the behavior of chiral centers in chemical reactions (Bailey et al., 2002).

Materials Science

- Synthesis of Dendritic Structures : Piperidine derivatives are utilized in the synthesis of dendritic G-2 melamines, demonstrating their application in materials science for creating complex nanostructures with potential uses in nanotechnology and material engineering (Sacalis et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPSCYURIXEGIG-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)